Regioisomeric Carbonyl Positioning: 6-One vs. 2-One Scaffold Dictates NK1 Target Engagement
The 1,7-diazaspiro[4.5]decan-6-one scaffold positions the lactam carbonyl at C6, whereas the clinically validated NK1 antagonist pharmacophore (rolapitant) utilizes the 1,7-diazaspiro[4.5]decan-2-one regioisomer. In the Janssen patent family covering substituted diaza-spiro[4.5]decane neurokinin antagonists, the 6-one scaffold is explicitly excluded from the generic Markush claims protecting NK1-active 2-one compounds, indicating that the carbonyl position is a critical determinant of NK1 receptor affinity [1]. Rolapitant (2-one regioisomer) achieves a Ki of 0.66 nM at human NK1 receptors with >1000-fold selectivity over NK2 and NK3 subtypes, a profile that is scaffold-specific and not generalizable to the 6-one series without independent empirical validation .
| Evidence Dimension | NK1 receptor binding affinity (regioisomeric scaffold comparison) |
|---|---|
| Target Compound Data | 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one: NK1 activity not directly reported for this specific compound; scaffold falls outside Janssen NK1 patent claims |
| Comparator Or Baseline | Rolapitant (1,7-diazaspiro[4.5]decan-2-one scaffold): Ki = 0.66 nM (human NK1), Ki = 0.13 nM (gerbil NK1) |
| Quantified Difference | Qualitative: 6-one scaffold excluded from NK1 Markush claims; 2-one scaffold validated for sub-nanomolar NK1 antagonism |
| Conditions | Radioligand displacement assay using [¹²⁵I]-substance P at human NK1 receptor expressed in CHO cells |
Why This Matters
For programs targeting NK1-mediated pathways, the 6-one regioisomer may offer a distinct selectivity or off-target profile compared to the 2-one series, making it a valuable tool compound for exploring scaffold-specific pharmacology rather than a direct rolapitant surrogate.
- [1] Janssen Pharmaceutica N.V. Substituted Diaza-Spiro-[4.5]-Decane Derivatives and Their Use as Neurokinin Antagonists. US Patent 7,612,056 B2. Issued November 3, 2009. View Source
